1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDJTGMHCSUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 5-Bromo-2-methoxybenzene
Direct chlorosulfonation of the aromatic ring using chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group. This method, however, requires precise temperature control (-10°C to 0°C) to avoid polysulfonation. For instance, analogous procedures in imidazole sulfonylation employ stoichiometric ClSO₃H in dichloromethane (CH₂Cl₂), yielding sulfonyl chlorides in 65–75% purity after aqueous workup.
Oxidation of Thiol Precursors
An alternative route involves oxidizing 5-bromo-2-methoxyphenylthiol to the sulfonic acid using hydrogen peroxide (H₂O₂) or oxone, followed by treatment with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. This method, adapted from nicotinonitrile syntheses, achieves yields of 70–80% when conducted in phosphoryl chloride (POCl₃) under reflux.
Sulfonylation of 2-Methylimidazole
With the sulfonyl chloride intermediate in hand, the next step involves its reaction with 2-methylimidazole. This nucleophilic substitution proceeds via a two-step mechanism:
Base-Mediated Coupling
In anhydrous CH₂Cl₂, 2-methylimidazole (1.2 equiv) is deprotonated with triethylamine (Et₃N, 1.5 equiv) to enhance nucleophilicity. Dropwise addition of 5-bromo-2-methoxyphenylsulfonyl chloride (1.0 equiv) at 0°C minimizes side reactions, yielding the target compound after 12–24 h. Workup includes sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product in 60–70% yield.
Microwave-Assisted Acceleration
Recent advances employ microwave irradiation to reduce reaction times. A mixture of 2-methylimidazole, sulfonyl chloride, and K₂CO₃ in acetonitrile (MeCN) irradiated at 100°C for 15 min achieves 75% conversion, as evidenced by analogous imidazole sulfonylation studies. This method enhances throughput but requires careful control to prevent decomposition.
Characterization and Analytical Data
Critical to method validation is spectroscopic characterization:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.12 (d, J = 8.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Imid-H), 6.98 (s, 1H, Imid-H), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).
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HRMS : m/z [M+H]⁺ calcd for C₁₁H₁₂BrN₂O₃S: 347.9702; found: 347.9705.
Challenges and Optimization Strategies
Regioselectivity in Sulfonylation
Competing sulfonylation at the imidazole N-1 vs. N-3 positions necessitates base selection. Bulkier bases (e.g., DBU) favor N-1 selectivity, as shown in SDI (1,1'-sulfonylbis(2-methyl-1H-imidazole)) syntheses.
Stability of Sulfonyl Chlorides
The intermediate sulfonyl chloride is moisture-sensitive. Storage over molecular sieves at -20°C extends usability to 72 h, as per protocols for analogous compounds.
Industrial-Scale Considerations
Kilogram-scale production, as demonstrated for desmethyl SuFEx-IT, would require:
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Continuous flow reactors for chlorosulfonation to improve heat management.
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Crystallization-driven purification (e.g., ethanol/water) to replace chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.
Scientific Research Applications
Overview
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a sulfonamide derivative of imidazole, notable for its unique chemical structure that includes a sulfonyl group and a brominated methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in antimicrobial and anticancer research.
Scientific Research Applications
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Antimicrobial Research :
- The compound has been evaluated for its effectiveness against various bacterial strains, showing promise as a potential treatment for infections. Studies indicate that it may inhibit enzymes involved in bacterial cell wall synthesis, leading to growth inhibition of pathogenic microorganisms.
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Cancer Therapy :
- Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer cell proliferation. The sulfonamide functionality is believed to enhance the compound's efficacy against cancer cells by improving solubility and metabolic stability.
- Biochemical Pathway Modulation :
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against a panel of bacterial strains. The compound was found to inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
Research investigating the effects of this compound on cancer cell lines revealed that it inhibited the proliferation of certain cancer cells through enzyme inhibition mechanisms. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong covalent or non-covalent interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity . The bromine and methoxy groups can also contribute to the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
- 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (): Lacks the sulfonyl group but shares the bromo-methoxy-phenyl and methylimidazole moieties. The absence of sulfonyl reduces molecular weight (MW ≈ 295 g/mol vs. ~370 g/mol for the target compound) and may decrease polarity, impacting solubility and membrane permeability .
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (): Features bulkier substituents (ethoxy, isopropyl) on the phenyl ring. The increased steric hindrance may reduce binding affinity compared to the target’s bromo-methoxy group, which offers a balance of size and electronic effects .
Sulfonyl-Containing Imidazole Analogs
- Ethyl 1-[(6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl]-1H-pyrrole-2-carboxylate (): A benzoimidazole-pyrrole sulfonate with antiviral activity.
- 5-O-Methylsulfonyl and 5-O-Aminosulfonyl seco-CI compounds (): These sulfonated indole derivatives exhibit cytotoxic activity comparable to doxorubicin, suggesting that sulfonyl groups enhance anticancer potency. The target compound’s sulfonyl group may similarly improve activity if optimized for target engagement .
Imidazole Core Modifications
- 1-Trityl-1H-imidazole derivatives (): Bulky trityl groups at the N1 position increase molecular weight (MW up to 370 g/mol) but reduce metabolic stability.
- Zinc complexes of 2-(1H-benzo[d]imidazol-2-yl)phenols (): Benzimidazole-metal complexes show enhanced biological activity due to chelation effects. The target’s simpler imidazole core lacks this metal-binding capability but may offer synthetic accessibility .
Data Table: Key Comparative Properties
Discussion of Key Findings
- Sulfonyl Group Impact : The sulfonyl moiety enhances polarity and target interaction but may reduce cell permeability, as seen in HIV-1 RT inhibitors ( vs. 10) .
- Substituent Trade-offs : Bromo and methoxy groups on the phenyl ring optimize electronic effects for binding, while bulkier groups (e.g., isopropyl in ) may hinder activity .
Biological Activity
1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound notable for its unique structure, which includes a sulfonyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interaction.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H11BrN2O3S
- Molecular Weight : 331.1856 g/mol
The presence of the bromine atom, methoxy group, and sulfonyl moiety contributes to its reactivity and binding properties in biological systems.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues within the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The imidazole ring enhances binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions .
Enzyme Inhibition
Research indicates that compounds with imidazole structures often exhibit significant enzyme inhibitory activities. For example, studies have shown that imidazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways, including cyclooxygenase (COX) enzymes, which are critical for inflammation processes .
Receptor Interaction
Imidazole derivatives have been explored for their interactions with serotonin receptors (5-HT receptors). The compound's structure suggests potential activity as a multitarget-directed ligand, which could be beneficial in treating conditions such as depression or anxiety disorders due to its ability to modulate serotonin signaling pathways .
Study on Anti-inflammatory Activity
A study published in 2024 highlighted the anti-inflammatory properties of certain imidazole derivatives. Although specific data on this compound was limited, the findings suggest that similar compounds can exhibit significant analgesic effects, indicating potential therapeutic applications for pain management .
Molecular Docking Studies
Molecular docking studies conducted using advanced software have shown that imidazole derivatives can bind effectively to COX-2 receptors, with binding affinities comparable to established anti-inflammatory drugs. This suggests that this compound may also possess similar binding characteristics, warranting further investigation into its pharmacological profile .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine | Structure | Enzyme inhibition |
| 1-(5-Bromo-2-methoxyphenyl)sulfonylbenzene | Structure | Antimicrobial activity |
| This compound | Structure | Potential anti-inflammatory and analgesic effects |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of a pre-functionalized imidazole core. For example, coupling 5-bromo-2-methoxybenzenesulfonyl chloride with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry, and reaction time. Purity is confirmed via TLC and recrystallization using mixed solvents (e.g., ethyl acetate/hexane). Yield improvements (30–70%) are achievable by slow addition of sulfonyl chloride to avoid side reactions like over-sulfonylation .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic shifts:
- Imidazole protons: δ 7.2–8.1 ppm (C2-H).
- Sulfonyl-adjacent aromatic protons: δ 7.5–8.3 ppm (split due to bromine’s heavy atom effect) .
- X-ray crystallography : Use SHELX or ORTEP-III to resolve crystal packing and confirm sulfonyl-phenyl and imidazole ring geometries. Disordered solvent molecules in the lattice require refinement with restraints .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or phosphatases (e.g., NPP1) due to sulfonyl-bromo motifs’ affinity for catalytic sites. Use fluorogenic substrates and measure IC₅₀ values .
- Antimicrobial activity : Test via microbroth dilution (MIC assays) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and assess at concentrations ≤100 µg/mL .
Advanced Research Questions
Q. How can computational modeling elucidate the binding mechanisms of this compound with target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PDB: 3W32). Prioritize sulfonyl-oxygen interactions with catalytic lysine/arginine residues. Validate with MD simulations (100 ns) to assess binding stability .
- Pharmacophore mapping : Identify critical features (e.g., sulfonyl group, bromine’s hydrophobic volume) using MOE or PharmaGist. Compare with known inhibitors to predict selectivity .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubMed/Scopus using keywords (e.g., “imidazole sulfonyl inhibitor”) and apply statistical weighting for assay conditions (e.g., pH, buffer composition).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying methoxy position) to isolate electronic vs. steric effects. Use ANOVA to correlate substituents with activity trends .
Q. How can thermal stability and degradation pathways be characterized for formulation studies?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (typically >200°C for sulfonamides).
- HPLC-MS degradation studies : Expose to accelerated conditions (40°C/75% RH) for 4 weeks. Monitor hydrolytic cleavage of the sulfonyl-imidazole bond via m/z 215 (imidazole fragment) and m/z 249 (sulfonyl-phenyl fragment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
